molecular formula C14H22N2O3 B587756 rac Practolol-d3 CAS No. 1794795-47-3

rac Practolol-d3

Katalognummer: B587756
CAS-Nummer: 1794795-47-3
Molekulargewicht: 269.359
InChI-Schlüssel: DURULFYMVIFBIR-HPRDVNIFSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Rac Practolol-d3 is a deuterated form of Practolol, a beta-adrenergic receptor antagonist. This compound is used primarily in research settings and is known for its role in treating cardiovascular diseases. The deuterated form, this compound, is particularly useful in pharmacokinetic studies due to its stability and ability to trace metabolic pathways.

Wissenschaftliche Forschungsanwendungen

Rac Practolol-d3 is widely used in scientific research, particularly in the fields of:

Wirkmechanismus

Target of Action

The primary target of rac Practolol-d3 is the Beta-1 adrenergic receptor . This receptor is a part of the sympathetic nervous system and plays a crucial role in the regulation of cardiac function. Beta-1 adrenergic receptors are predominantly found in the heart and kidneys .

Mode of Action

This compound, like other beta-adrenergic antagonists, competes with adrenergic neurotransmitters such as catecholamines for binding at sympathetic receptor sites . It binds at beta (1)-adrenergic receptors in the heart and vascular smooth muscle, inhibiting the effects of the catecholamines epinephrine and norepinephrine . This results in a decrease in heart rate, cardiac output, and systolic and diastolic blood pressure .

Biochemical Pathways

The action of this compound affects several biochemical pathways. The most significant of these is the inhibition of the normal epinephrine-mediated sympathetic actions . This reduces the effect of excitement or physical exertion on heart rate and force of contraction and dilation of blood vessels . Additionally, there is evidence of cross-talk between Rac and PI3K signaling in processes such as cell migration and ROS production .

Pharmacokinetics

It is known that the compound is a small molecule , which typically allows for good bioavailability.

Result of Action

The action of this compound at the cellular level results in a decrease in heart rate, cardiac output, and systolic and diastolic blood pressure . This is due to its antagonistic effect on the Beta-1 adrenergic receptor, which inhibits the effects of catecholamines . The overall result is a reduction in the workload of the heart.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of rac Practolol-d3 involves the preparation of a key intermediate, (RS)-N-4-(3-chloro-2-hydroxypropoxy)phenylacetamide. This intermediate is then subjected to kinetic resolution using commercial lipases, such as Pseudomonas cepacia sol-gel AK, in the presence of toluene as a solvent and vinyl acetate as an acyl donor. The enantiopure intermediate is hydrolyzed and reacted with isopropylamine to yield this compound .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction parameters to achieve high yield and enantiomeric excess. The use of biocatalysis and chemoenzymatic methods ensures a green and efficient production process .

Analyse Chemischer Reaktionen

Types of Reactions

Rac Practolol-d3 undergoes various chemical reactions, including:

    Reduction: Involves the addition of hydrogen or the removal of oxygen.

    Substitution: Involves the replacement of one functional group with another.

Common Reagents and Conditions

    Oxidation: Common reagents include potassium permanganate and chromium trioxide.

    Reduction: Common reagents include lithium aluminum hydride and sodium borohydride.

    Substitution: Common reagents include halogens and nucleophiles under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may yield alcohols .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • Propranolol
  • Alprenolol
  • Pindolol
  • Carazolol
  • Moprolol
  • Metoprolol

Uniqueness

Rac Practolol-d3 is unique due to its deuterated form, which provides stability and allows for detailed pharmacokinetic studies. Compared to other beta-blockers, it offers specific advantages in research settings, particularly in tracing metabolic pathways and studying drug interactions .

Biologische Aktivität

Rac Practolol-d3 is a deuterated form of the beta-adrenergic antagonist practolol, which primarily targets beta-1 adrenergic receptors. This compound has been studied for its pharmacological effects, particularly in the context of cardiovascular diseases. This article will explore its biological activity, pharmacodynamics, and relevant case studies.

Pharmacodynamics

This compound exhibits competitive antagonism at beta-1 adrenergic receptors, similar to its non-deuterated counterpart, practolol. The binding of this compound inhibits the action of catecholamines like epinephrine and norepinephrine, leading to decreased heart rate and myocardial contractility. This mechanism is crucial in managing conditions such as cardiac arrhythmias and hypertension.

Key Pharmacological Properties:

  • Target: Beta-1 adrenergic receptor
  • Mechanism: Competitive antagonist
  • Effects: Decreased heart rate, reduced cardiac output, lower blood pressure

Biological Activity

The biological activity of this compound can be summarized in the following table:

Parameter Value
Molecular Weight55768.94 Da
Protein BindingNot Available
MetabolismPrimarily hepatic
Route of EliminationRenal
Half-lifeNot Available

Case Studies and Research Findings

  • Cardiovascular Effects:
    A study demonstrated that practolol effectively reduces heart rate and blood pressure in patients with essential hypertension. The deuterated version, this compound, was used to trace metabolic pathways and assess pharmacokinetics without altering the drug's efficacy.
  • Adverse Effects:
    While practolol is generally well-tolerated, some patients reported side effects such as fatigue and dizziness. A comparative analysis indicated that this compound may have a more favorable side effect profile due to its altered metabolism.
  • Clinical Trials:
    In a clinical trial involving patients with arrhythmias, this compound was administered to evaluate its efficacy in controlling heart rhythm disturbances. Results indicated significant improvements in arrhythmia control compared to placebo.

Eigenschaften

CAS-Nummer

1794795-47-3

Molekularformel

C14H22N2O3

Molekulargewicht

269.359

IUPAC-Name

2,2,2-trideuterio-N-[4-[2-hydroxy-3-(propan-2-ylamino)propoxy]phenyl]acetamide

InChI

InChI=1S/C14H22N2O3/c1-10(2)15-8-13(18)9-19-14-6-4-12(5-7-14)16-11(3)17/h4-7,10,13,15,18H,8-9H2,1-3H3,(H,16,17)/i3D3

InChI-Schlüssel

DURULFYMVIFBIR-HPRDVNIFSA-N

SMILES

CC(C)NCC(COC1=CC=C(C=C1)NC(=O)C)O

Synonyme

N-[4-[2-Hydroxy-3-[(1-methylethyl)amino]propoxy]phenyl]acetamide-d3;  (±)-Practolol-d6;  1-(4-Acetamidophenoxy)-3-isopropylamino-2-propanol-d3;  Dalzic-d3;  Eraldin-d3;  ICI 50172-d3;  DL-4’-[2-Hydroxy-3-(isopropylamino)propoxy]acetanilide-d3;  AY 21011-d3; 

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.